Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hcl
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Overview
Description
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . This intermediate is then further functionalized to introduce the amino and carboxylate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can also play a significant role in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A related compound with a different substitution pattern on the quinoline ring.
Uniqueness
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications compared to other similar compounds.
Biological Activity
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride (often referred to as THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : 191.23 g/mol
- CAS Number : 68066-85-3
- IUPAC Name : Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of THQ derivatives. For instance, a series of 2-arylquinolines and tetrahydroquinolines were synthesized and tested for their cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer) cells. The findings indicated that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 8.3 μM to 34.34 μM against these cell lines, demonstrating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
Quinoline 13 | HeLa | 8.3 | 36.21 |
Tetrahydroquinoline 18 | HeLa | 13.15 | 113.08 |
Quinoline 12 | PC3 | 31.37 | N/A |
Quinoline 11 | SKBR-3 | 34.34 | N/A |
The mechanism by which THQ exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of KDM Proteins : Molecular docking studies indicated that the most active quinoline compounds showed strong binding interactions with KDM5A and KDM4 proteins, which are implicated in cancer progression .
- Selective Cytotoxicity : The compounds demonstrated lower unspecific cytotoxicity against non-tumor cells compared to tumor cells, indicating a preferential targeting mechanism that minimizes damage to healthy tissues .
Case Study 1: In Vitro Evaluation
In a study evaluating the cytotoxicity of various tetrahydroquinoline derivatives against human cancer cell lines, it was observed that compounds with higher lipophilicity (cLogP values) correlated with better anticancer activity in HeLa and PC3 cells. This suggests that the pharmacokinetic properties of these compounds may play a critical role in their effectiveness as anticancer agents .
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of THQ derivatives revealed that modifications at specific positions on the quinoline ring significantly influenced their biological activity. For example, C-6 substituted derivatives exhibited enhanced activity against prostate sarcoma compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
methyl 4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14-8-7-12(13,11(15)16-2)9-5-3-4-6-10(9)14;/h3-6H,7-8,13H2,1-2H3;1H |
InChI Key |
OGZKWVMQKLJFLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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